molecular formula C8H11F6NO2 B5174791 tert-butyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

tert-butyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

Cat. No.: B5174791
M. Wt: 267.17 g/mol
InChI Key: RZQYOLOZGCKGCI-UHFFFAOYSA-N
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Description

tert-Butyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group and a hexafluoropropyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with hexafluoropropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually cooled to low temperatures to prevent side reactions and to enhance the yield of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to achieve high efficiency and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and functionalized materials .

Biology and Medicine: In biological research, the compound is used as a protecting group for amines in peptide synthesis. It helps in the selective modification of peptides and proteins .

Industry: The compound finds applications in the production of specialty chemicals and advanced materials. It is used in the development of new polymers and coatings with unique properties .

Mechanism of Action

The mechanism of action of tert-butyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. The hexafluoropropyl group enhances the stability and reactivity of the compound, making it suitable for various chemical transformations .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is unique due to the presence of the hexafluoropropyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F6NO2/c1-6(2,3)17-5(16)15-4(7(9,10)11)8(12,13)14/h4H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQYOLOZGCKGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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